6-chloro-N-cyclopropyl-2-imino-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-cyclopropyl-2-imino-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0509053 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Eco-friendly Approaches
Research emphasizes the synthesis of 2-imino-2H-chromene-3-carboxamides, highlighting methods that prioritize excellent yield and high atom economy. For instance, Proença and Costa (2008) describe an eco-friendly approach for synthesizing a series of new 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, showcasing the potential for sustainable chemistry practices (Proença & Costa, 2008).
Novel Synthesis Methods
Further research explores innovative synthesis methods, such as the work by Gyuris et al. (2011), who developed an efficient, one-pot domino synthesis of new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives. This method achieves yields up to 92%, demonstrating a significant advancement in the synthesis of chromene derivatives (Gyuris et al., 2011).
Antimicrobial Activity
Among the applications explored, antimicrobial activity stands out. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).
Chemical Properties and Reactions
Research also delves into the chemical properties and reactions of related compounds. For example, Shaaban et al. (2020) investigated the regioselectivity of cyclization reactions involving 2-imino-2H-chromene-3-carboxamide, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Shaaban et al., 2020).
Application in Biological Studies
Furthermore, the compound's relevance extends to biological studies. New chromane and chromene meroterpenoids isolated from Rhododendron rubiginosum var. rubiginosum were explored by Yang et al. (2018), indicating the compound's significance in natural product research and its potential biological activities (Yang et al., 2018).
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-2-iminochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-1-4-11-7(5-8)6-10(12(15)18-11)13(17)16-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFDIUQAMDKXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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